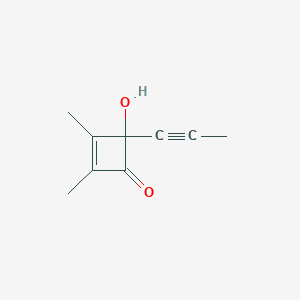
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI), also known as Talaromycin A, is a natural product that has been isolated from the fermentation broth of the fungus Talaromyces sp. YO-2. This compound has attracted attention due to its potential as a lead compound for the development of new drugs.
作用機序
The mechanism of action of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is not fully understood. However, several studies have suggested that 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A may exert its biological activities by inhibiting the activity of various enzymes, including DNA polymerase, RNA polymerase, and topoisomerase.
生化学的および生理学的効果
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to exhibit several biochemical and physiological effects. For example, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to inhibit the growth of bacteria by disrupting the bacterial cell wall.
実験室実験の利点と制限
One of the advantages of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is its broad-spectrum activity against various bacteria and cancer cell lines. However, one of the limitations of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A. One of the future directions is the development of new derivatives of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A with improved solubility and potency. Another future direction is the investigation of the mechanism of action of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A, which may lead to the discovery of new targets for drug development. Finally, the potential of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A as a lead compound for the development of new drugs for the treatment of bacterial infections and cancer should be further explored.
Conclusion:
In conclusion, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is a natural product that has attracted attention due to its potential as a lead compound for the development of new drugs. 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor activities. The mechanism of action of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is not fully understood, but several studies have suggested that 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A may exert its biological activities by inhibiting the activity of various enzymes. There are several future directions for the research on 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A, including the development of new derivatives with improved solubility and potency, the investigation of the mechanism of action, and the exploration of its potential as a lead compound for the development of new drugs.
合成法
The synthesis of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is a complex process that involves several steps. The first step is the isolation of the compound from the fermentation broth of the fungus Talaromyces sp. YO-2. The isolated compound is then purified using various chromatographic techniques. The final step involves the determination of the structure of the compound using various spectroscopic techniques.
科学的研究の応用
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor activities. Several studies have been conducted to investigate the potential of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A as a lead compound for the development of new drugs. For example, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to exhibit potent antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
特性
CAS番号 |
130352-47-5 |
|---|---|
製品名 |
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) |
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
4-hydroxy-2,3-dimethyl-4-prop-1-ynylcyclobut-2-en-1-one |
InChI |
InChI=1S/C9H10O2/c1-4-5-9(11)7(3)6(2)8(9)10/h11H,1-3H3 |
InChIキー |
OTVNZANYRJNCJP-UHFFFAOYSA-N |
SMILES |
CC#CC1(C(=C(C1=O)C)C)O |
正規SMILES |
CC#CC1(C(=C(C1=O)C)C)O |
同義語 |
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



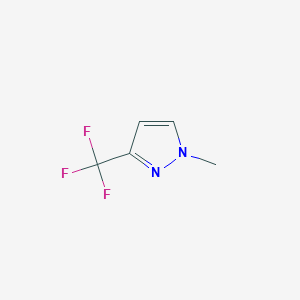
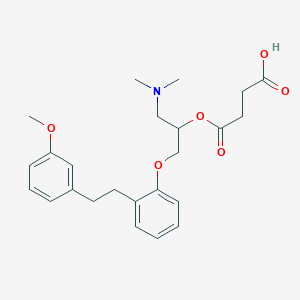
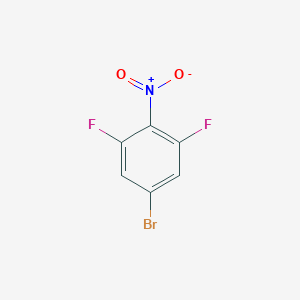
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)
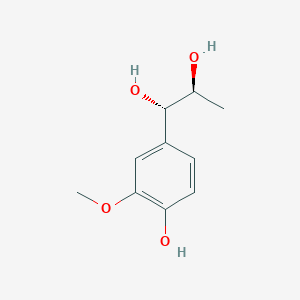
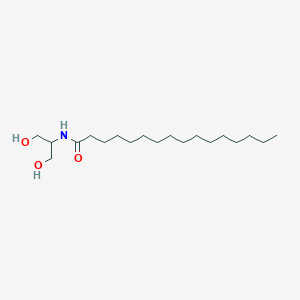
![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea](/img/structure/B137552.png)
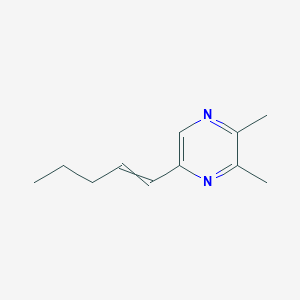
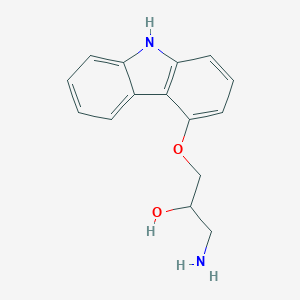
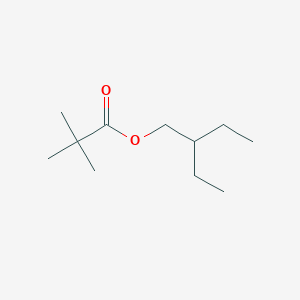
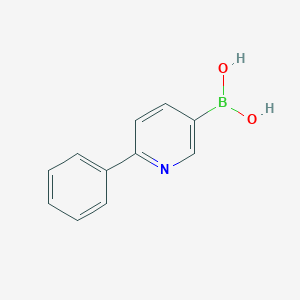
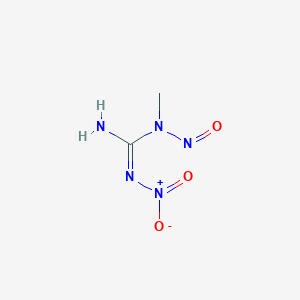

![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)